2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C13H12N6O3 and its molecular weight is 300.278. The purity is usually 95%.
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Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule characterized by multiple heterocyclic structures, including pyrazole, pyridazine, and isoxazole moieties. These structural components are known to confer diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Structural Features
The molecular formula of the compound is C16H18N4O3, and its structure can be broken down into several significant components:
Component | Description |
---|---|
Pyrazole | A five-membered ring containing two nitrogen atoms, known for its role in various biological activities. |
Pyridazine | A six-membered ring with two adjacent nitrogen atoms, often involved in interactions with biological targets. |
Isoxazole | A five-membered ring containing one nitrogen and one oxygen atom, contributing to the compound's pharmacological properties. |
Acetamide | An amide functional group that enhances solubility and bioavailability. |
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant interactions with various biological targets, including receptors involved in neurotransmission and inflammation. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
A study investigating the antimicrobial properties of various derivatives found that compounds similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated moderate to good efficacy against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as kinases and other enzymes involved in cellular signaling pathways. This interaction may modulate their activity, leading to therapeutic effects in conditions like cancer and inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the heterocyclic rings significantly influence biological activity. For instance, increasing the number of hydrophobic groups on the pyridazine or introducing electron-donating groups can enhance antimicrobial efficacy.
Case Studies
- Antibacterial Efficacy : In a comparative study of various pyrazole derivatives, one derivative exhibited superior antibacterial activity against E. coli when a methyl group was introduced at a specific position on the pyrazole ring.
- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory potential of similar compounds through inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for further investigation into therapeutic applications for inflammatory diseases.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c1-9-7-10(18-22-9)15-12(20)8-21-13-4-3-11(16-17-13)19-6-2-5-14-19/h2-7H,8H2,1H3,(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNRVNJHNDFEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.